2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide
Description
Properties
IUPAC Name |
2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c10-12-7(15)5-8-13-14-9(16-8)6-1-3-11-4-2-6/h1-4H,5,10H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFBDTUUZZMVNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For example, the reaction of 2-(pyridin-4-yl)-1,3,4-oxadiazole-5-carboxylic acid with hydrazine hydrate can yield the desired acetohydrazide derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial activity. Specifically, compounds containing the oxadiazole ring have been tested against various bacterial strains. In vitro studies indicate that 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide demonstrates promising antibacterial effects comparable to established antibiotics like ciprofloxacin. For instance, a study reported that oxadiazole derivatives exhibited antibacterial activity ranging from 88% to 120% of that of ciprofloxacin against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study highlighted that oxadiazole derivatives can inhibit cancer cell proliferation effectively. Specific derivatives were shown to have potent activity against cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.
Synthesis Techniques
The synthesis of this compound typically involves multiple steps starting from pyridine derivatives. Common methods include:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Coupling Reactions : The final step often involves coupling the oxadiazole with hydrazine derivatives to yield the desired hydrazide compound.
These synthetic routes may utilize various solvents and catalysts to enhance yield and purity.
Drug Design
The unique structural features of this compound make it a candidate for further modifications aimed at drug design. Its ability to interact with biological targets suggests potential as a lead compound in developing new antibiotics or anticancer agents . The structure–activity relationship (SAR) studies are crucial for optimizing its efficacy and reducing toxicity.
Materials Science
Beyond biological applications, compounds containing pyridine and oxadiazole moieties are also explored for their electronic properties in materials science. They may serve as precursors for developing organic semiconductors or as components in organic light-emitting diodes (OLEDs) due to their favorable electronic characteristics .
Case Studies
Mechanism of Action
The mechanism of action of 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of nucleotide pyrophosphatases, it binds to the active site of the enzyme, preventing the hydrolysis of nucleotides and thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogs and Modifications
The compound’s analogs vary primarily in substituents on the hydrazide group or the oxadiazole ring. Notable examples include:
Pharmacological Activities
Anticancer Activity
- 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide derivatives demonstrate EGFR-targeted anticancer activity. For example, compound 132 (IC50 = 0.010 μM) outperforms standard drugs like erlotinib (IC50 = 0.4178 μM) .
- Diethyl phosphonate derivatives (126, 127) show antiproliferative effects against HCT116 colon cancer cells (IC50 ≈ 9.5 μM), comparable to doxorubicin .
- Compound 117 , with a pyridin-3-yl substitution, exhibits double the potency of erlotinib in cytotoxicity assays .
Antiviral Activity
- N′-substituted derivatives inhibit HIV-1 IIIB and HIV-2 ROD strains in MT-4 cells, though activity is moderate compared to Nevirapine .
Antimicrobial Activity
- 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone (3) shows broad-spectrum antimicrobial activity (MIC = 30.2–43.2 μg/cm³), attributed to the mercapto group enhancing membrane penetration .
Dual Activities
Structure-Activity Relationship (SAR)
- Pyridinyl Position : Pyridin-4-yl substitution (vs. pyridin-3-yl) enhances EGFR affinity due to optimal steric and electronic interactions .
- Hydrazide Modifications : Benzylidene or nitrobenzylidene groups at the hydrazide nitrogen improve cytotoxicity by stabilizing ligand-receptor interactions .
- Sulfur-Containing Groups : Sulfanyl (‑S‑) or mercapto (‑SH) substituents enhance antimicrobial activity by increasing lipophilicity .
- Phosphonate Esters : Diethyl phosphonate derivatives (e.g., 126 , 127 ) introduce hydrogen-bonding interactions, improving antiproliferative effects .
Biological Activity
2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features both pyridine and oxadiazole rings, which contribute to its unique electronic properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₀N₄O |
| CAS Number | 54754-58-4 |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related oxadiazole derivatives demonstrate strong bactericidal effects against various bacterial strains, including Staphylococcus spp. . The mechanism of action is believed to involve the inhibition of biofilm formation and disruption of cellular processes critical for bacterial survival.
Anticancer Properties
The anticancer potential of this compound has been investigated in various studies. Notably, compounds within this class have shown promising results against several cancer cell lines:
These studies suggest that the compound may induce apoptosis in cancer cells through mechanisms such as the activation of caspase pathways and modulation of p53 expression levels .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving L929 normal cell lines, certain derivatives exhibited minimal cytotoxic effects at concentrations up to 200 µM. In contrast, some compounds demonstrated enhanced viability under specific conditions (Table below) :
| Compound ID | Concentration (µM) | Viability (%) |
|---|---|---|
| Compound 24 | 12 | >100 |
| Compound 25 | 100 | <50 |
| Compound 29 | 50 | >100 |
This variability in cytotoxicity highlights the need for further investigation into structure-activity relationships to optimize therapeutic efficacy while minimizing toxicity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
- Gene Expression Modulation : It influences signaling pathways such as NF-kB, which is pivotal in inflammation and immune responses.
- Apoptotic Induction : Evidence suggests that it can trigger apoptosis in cancer cells by activating intrinsic pathways involving p53 and caspases.
Case Studies
Several case studies have demonstrated the effectiveness of oxadiazole derivatives in treating various conditions:
- Study on Antimicrobial Efficacy : A study published in MDPI reported that certain derivatives exhibited higher antibacterial activity than standard treatments like ciprofloxacin .
- Cancer Cell Line Testing : Another study highlighted the effectiveness of oxadiazole derivatives against multiple cancer cell lines, with significant induction of apoptosis observed in MCF-7 cells .
Q & A
Q. What are the optimal synthetic routes for 2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:
Formation of the oxadiazole ring : Cyclization of precursor hydrazides with appropriate reagents (e.g., triethyl phosphite in acetic acid under reflux) .
Introduction of the pyridinyl group : Coupling reactions using pyridine derivatives under controlled pH and temperature .
Acetohydrazide functionalization : Reaction with hydrazine hydrate in ethanol under reflux .
Q. Optimization Strategies :
Q. Table 1: Representative Synthesis Conditions
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies proton environments (e.g., pyridinyl protons at δ 8.5–8.7 ppm, oxadiazole protons at δ 7.2–7.5 ppm) .
- ¹³C NMR : Confirms carbon backbone, including oxadiazole (C=O at ~165 ppm) and pyridinyl carbons .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 275.08) .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., N-H stretch at ~3200 cm⁻¹ for hydrazide) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Signals | Reference |
|---|---|---|
| ¹H NMR | δ 8.6 (pyridinyl H), δ 7.3 (oxadiazole H) | |
| HRMS | m/z 275.08 [M+H]+ | |
| IR | 3200 cm⁻¹ (N-H) |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Combine multiple techniques (e.g., NMR, MS, X-ray crystallography) to confirm bond connectivity. For example, single-crystal X-ray diffraction resolves ambiguous NOE effects in NMR .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to distinguish overlapping signals .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Case Study : Inconsistent ¹³C NMR signals for the oxadiazole ring were resolved via X-ray crystallography, revealing tautomeric forms influenced by solvent polarity .
Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound for antimicrobial activity?
Methodological Answer:
- Derivatization : Synthesize analogs with modifications to the pyridinyl, oxadiazole, or hydrazide moieties. For example:
- Biological Assays :
- Molecular Docking : Simulate interactions with bacterial enzyme active sites (e.g., COX-2 for anti-inflammatory activity) .
Q. Table 3: SAR Insights from Evidence
| Modification | Biological Impact | Reference |
|---|---|---|
| Pyridinyl → Furan | Reduced antimicrobial activity | |
| Hydrazide → Amide | Enhanced lipoxygenase inhibition |
Q. How should researchers design experiments to address contradictory data in biological activity studies?
Methodological Answer:
- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .
- Control Experiments : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and vehicle controls to exclude solvent artifacts .
- Reproducibility Checks : Replicate studies across independent labs or assay formats (e.g., microbroth dilution vs. disk diffusion) .
Example : Discrepancies in IC₅₀ values for enzyme inhibition were resolved by standardizing assay pH and co-factor concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
